An In-depth Technical Guide to 2-Amino-6-bromo-4-fluorophenol: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 2-Amino-6-bromo-4-fluorophenol: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential synthetic routes for 2-Amino-6-bromo-4-fluorophenol. This halogenated aromatic compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.
Core Chemical Properties
2-Amino-6-bromo-4-fluorophenol is a substituted phenol containing amino, bromo, and fluoro functional groups. These substituents modulate the electronic and steric properties of the molecule, making it a versatile intermediate in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Amino-6-bromo-4-fluorophenol. It is important to note that some of the physical properties are predicted values based on computational modeling.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFNO | [1][2] |
| Molecular Weight | 206.01 g/mol | [1][2] |
| CAS Number | 182499-89-4 | [1] |
| Predicted Boiling Point | 260.2 ± 40.0 °C | [1] |
| Predicted Density | 1.863 ± 0.06 g/cm³ | [1] |
| Polar Surface Area (PSA) | 46.2 Ų | [1] |
| Predicted LogP (XLogP3) | 2.457 | [1] |
| Physical Form | Solid | [2] |
Chemical Structure
The structure of 2-Amino-6-bromo-4-fluorophenol is foundational to its reactivity and utility in drug design. The relative positions of the functional groups on the benzene ring are crucial for its chemical behavior.
Structural Identifiers
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IUPAC Name: 2-Amino-6-bromo-4-fluorophenol
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SMILES: Nc1c(O)c(Br)cc(F)c1[2]
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InChI Key: YPSXHYMXEAXEAD-UHFFFAOYSA-N[2]
Structural Visualization
The following diagram illustrates the two-dimensional structure of 2-Amino-6-bromo-4-fluorophenol.
Caption: 2D structure of 2-Amino-6-bromo-4-fluorophenol.
Experimental Protocols & Synthetic Pathways
Proposed Synthetic Workflow
The following diagram outlines a logical workflow for a potential synthesis of 2-Amino-6-bromo-4-fluorophenol starting from 4-fluorophenol.
Caption: Proposed synthetic pathway for 2-Amino-6-bromo-4-fluorophenol.
Methodologies for Key Steps
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Bromination of 4-Fluorophenol: Electrophilic bromination of 4-fluorophenol can be achieved using a bromine source such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The hydroxyl group is a strong activating group and directs the substitution to the ortho position.
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Nitration of 2-Bromo-4-fluorophenol: The introduction of a nitro group can be accomplished using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[3]
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl).
Applications in Drug Discovery and Development
Halogenated phenols, including derivatives of 2-Amino-6-bromo-4-fluorophenol, are recognized as important pharmacophores in medicinal chemistry. The presence of halogen atoms can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Role as a Synthetic Intermediate
This compound serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity. Research on related bromophenol derivatives suggests their utility in developing inhibitors for various enzymes.[4]
Potential in Enzyme Inhibition and Signaling Pathways
Derivatives of bromophenols have shown inhibitory activity against several classes of enzymes. One notable example is the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.[4]
The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the potential point of intervention for inhibitors derived from 2-Amino-6-bromo-4-fluorophenol.
Caption: PTP1B's role in the insulin signaling pathway.
Furthermore, related compounds have been investigated for their potential antimicrobial and anticancer activities.[5][6] The unique substitution pattern of 2-Amino-6-bromo-4-fluorophenol provides a foundation for designing novel candidates for these therapeutic areas.
References
- 1. echemi.com [echemi.com]
- 2. 2-Amino-6-bromo-4-fluorophenol | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 4-Amino-2-bromo-6-fluorophenol | 1783544-55-7 [smolecule.com]
- 6. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
